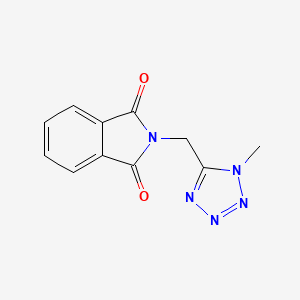![molecular formula C15H10ClNO2 B8677080 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride CAS No. 63556-99-0](/img/structure/B8677080.png)
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(4-Methylphenyl)-1,3-benzoxazole with thionyl chloride. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or toluene, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of the starting material.
Amines and Alcohols: Common nucleophiles used in substitution reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Substituted Benzoxazoles: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride involves its ability to interact with nucleophiles, leading to the formation of various substituted products. The compound can also participate in coupling reactions, forming biaryl compounds through the formation of carbon-carbon bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)-1,3-benzoxazole: The parent compound without the carbonyl chloride group.
2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid: The hydrolyzed form of the compound.
2-(4-Methylphenyl)-1,3-benzoxazole-5-amine: A substituted derivative with an amine group.
Uniqueness
2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to participate in coupling reactions also makes it valuable in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
63556-99-0 |
|---|---|
Formule moléculaire |
C15H10ClNO2 |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)15-17-12-8-11(14(16)18)6-7-13(12)19-15/h2-8H,1H3 |
Clé InChI |
LXTGRCNNYPHLRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)



